3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide

Description

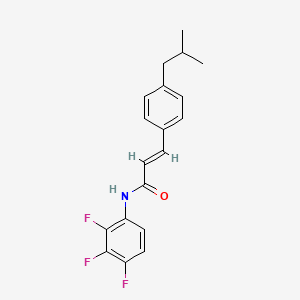

3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl group. Its structure features a 4-isobutylphenyl substituent at the β-position and a 2,3,4-trifluorophenyl group at the N-terminal (). The compound has a molecular weight of 333.35 g/mol and is cataloged under product codes such as RK367603 (CAS 329080-35-5) and synonyms like AKOS005106228 or JS-1713 . While its specific biological activity remains unreported in the provided evidence, its structural analogs exhibit diverse pharmacological properties, including anti-inflammatory and enzyme inhibitory effects.

Properties

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,3,4-trifluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c1-12(2)11-14-5-3-13(4-6-14)7-10-17(24)23-16-9-8-15(20)18(21)19(16)22/h3-10,12H,11H2,1-2H3,(H,23,24)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMIGNNNPIGKRS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide typically involves the reaction of 4-isobutylphenylamine with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to acryloylation using acryloyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity and selectivity, while the acrylamide moiety might participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The acrylamide scaffold allows for modular substitution, enabling tailored electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Bioactivity Insights

- Anti-inflammatory Activity: Natural acrylamides like compound 4 from Lycium yunnanense (IC50 = 17.00 ± 1.11 μM) demonstrate significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages . The absence of polar groups in the target compound suggests divergent mechanisms of action.

- Synthetic Derivatives: Compounds such as (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide () highlight the role of nitro and phenoxy groups in modulating electronic properties, though their bioactivities remain unexplored.

Biological Activity

3-(4-isobutylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects based on recent studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C19H18F3N

- CAS Number : 329778-62-3

The presence of the trifluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Synthesis

The synthesis of this compound typically involves the reaction of isobutylphenyl derivatives with trifluorophenylacrylamide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures were screened against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

These studies often utilize the MTT assay to determine cytotoxicity and IC50 values. The results indicate that modifications in the substituents can lead to varying levels of activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| 3-(4-isobutylphenyl)-N-(2-fluorophenyl)acrylamide | HCT116 | 22.5 |

| 3-(4-isobutylphenyl)-N-(2-chlorophenyl)acrylamide | A549 | 30.1 |

Antimicrobial Activity

Compounds with similar frameworks have been evaluated for antimicrobial properties against various bacteria and fungi. The introduction of trifluoromethyl groups has been linked to increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the isobutyl group significantly contributes to the lipophilicity and overall biological activity of the compound. The trifluoromethyl substituents are crucial for enhancing potency against specific targets due to their electron-withdrawing nature.

Key Findings:

- Substituent Effects : Variations in the aromatic substituents lead to significant changes in biological activity.

- Fluorination : The presence of trifluoro groups typically increases binding affinity to target proteins.

Case Studies

- Anticancer Screening : A study involving a series of acrylamide derivatives showed that those with bulky substituents exhibited higher cytotoxicity against MCF-7 cells compared to smaller substituents.

- Antimicrobial Evaluation : In a comparative study of various acrylamide derivatives, compounds with trifluoromethyl groups demonstrated superior activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.